Einecs 304-976-1

Description

Historical Inclusion and Significance in the European Inventory of Existing Commercial Chemical Substances (EINECS)

The EINECS was established to list chemical substances that were on the European Community market between January 1, 1971, and September 18, 1981. europa.eu Inclusion in EINECS designated a substance as an "existing substance," which subjected it to different regulatory requirements under subsequent frameworks like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) compared to "new" substances. ewg.org The inventory was a monumental undertaking, cataloging over 100,000 substances. cas.org

The assignment of an EINECS number, which starts with a 2xx-xxx-x or 3xx-xxx-x format, was intended to provide a unique identifier for each substance. cas.org However, the process of compiling EINECS was not without its complexities, and occasional ambiguities or errors in the historical record have been noted.

Given that "Einecs 304-976-1" does not appear in current, searchable versions of the EC Inventory, its historical significance is difficult to ascertain. It is possible that the number was part of a draft list and never officially assigned, represents a substance that was later merged with another entry, or is simply an error in transcription. Without a corresponding entry in the ECHA database, any historical context or significance remains speculative.

Current Research Landscape and Gaps Pertaining to Einecs 304-976-1

This lack of research is a direct consequence of the ambiguity surrounding the substance's identity. Without a confirmed chemical structure, molecular formula, or even a verifiable CAS number, it is impossible for researchers to synthesize, test, or report findings on the compound. The current research landscape for "Einecs 304-976-1" is, therefore, not just sparse but entirely vacant.

Academic Objectives and Scope of Inquiry for Einecs 304-976-1 Studies

The primary academic objective for any investigation into "Einecs 304-976-1" would first be to resolve its chemical identity. The scope of such an inquiry would involve:

Archival Research: A deep dive into the historical records of the EINECS compilation process to determine if this number was ever provisionally assigned and to what chemical it might have referred.

Regulatory Inquiry: Direct communication with regulatory bodies like ECHA to ascertain if "Einecs 304-976-1" exists in non-public or historical archives.

Chemical Analysis: If a sample labeled with this identifier could be located, a full chemical characterization using modern analytical techniques (such as mass spectrometry and NMR spectroscopy) would be necessary to determine its structure.

Until this foundational question of identity is answered, no further academic objectives, such as investigating its physical properties, chemical reactivity, or potential applications, can be formulated. The case of "Einecs 304-976-1" underscores the critical importance of accurate and accessible chemical identification as the starting point for all scientific and regulatory endeavors.

Table of Compound Names Mentioned

| EINECS Number | CAS Number | Chemical Name |

| 304-976-1 | Not Assigned | Identity not publicly documented |

| 304-990-8 | 94313-91-4 | Trimethyl-3-((1-oxo-10-undecenyl)amino)propylammonium methyl sulphate |

Structure

3D Structure of Parent

Properties

CAS No. |

94313-77-6 |

|---|---|

Molecular Formula |

C41H42N5O7S2- |

Molecular Weight |

780.9 g/mol |

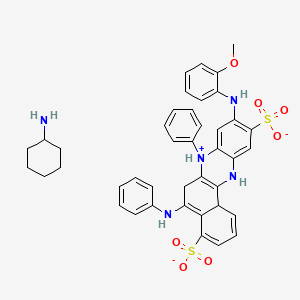

IUPAC Name |

5-anilino-9-(2-methoxyanilino)-7-phenyl-6,7,12,12b-tetrahydrobenzo[a]phenazin-7-ium-4,10-disulfonate;cyclohexanamine |

InChI |

InChI=1S/C35H30N4O7S2.C6H13N/c1-46-31-17-9-8-16-25(31)37-27-19-29-26(21-33(27)48(43,44)45)38-35-24-15-10-18-32(47(40,41)42)34(24)28(36-22-11-4-2-5-12-22)20-30(35)39(29)23-13-6-3-7-14-23;7-6-4-2-1-3-5-6/h2-19,21,24,36-38H,20H2,1H3,(H,40,41,42)(H,43,44,45);6H,1-5,7H2/p-1 |

InChI Key |

OWPVFXWPCGWEPT-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC=CC=C1NC2=C(C=C3C(=C2)[NH+](C4=C(N3)C5C=CC=C(C5=C(C4)NC6=CC=CC=C6)S(=O)(=O)[O-])C7=CC=CC=C7)S(=O)(=O)[O-].C1CCC(CC1)N |

Origin of Product |

United States |

Synthesis and Derivation Methodologies for Einecs 304 976 1

Theoretical Synthetic Pathways and Reaction Mechanisms for 2-Ethyl-2-adamantyl methacrylate (B99206)

The primary theoretical pathway for synthesizing 2-Ethyl-2-adamantyl methacrylate involves a two-step process: the formation of a tertiary alcohol followed by esterification.

Grignard Reaction: The synthesis typically begins with 2-adamantanone (B1666556) as the starting material. researchgate.net This ketone undergoes a nucleophilic addition reaction with an ethyl Grignard reagent, such as ethylmagnesium iodide or ethyl bromide in the presence of magnesium metal. researchgate.netgoogle.com The ethyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the 2-adamantanone, forming an intermediate magnesium alkoxide. Subsequent workup with an acid protonates the alkoxide to yield the tertiary alcohol, 2-ethyl-2-adamantanol (B87108).

Esterification: The newly formed 2-ethyl-2-adamantanol is then esterified to produce the final methacrylate product. researchgate.net A common method is the reaction with methacryloyl chloride in the presence of a base, such as sodium hydride (NaH) or a tertiary amine. researchgate.netgoogle.com The base deprotonates the hydroxyl group of the alcohol, creating a more nucleophilic alkoxide that then attacks the acyl chloride, displacing the chloride ion and forming the ester bond. An alternative pathway involves the transesterification of 2-ethyl-2-adamantanol with vinyl methacrylate. chemicalbook.com

The hydrolysis of 2-ethyl adamantine-2-yl methacrylate has been studied using tosic acid (TsOH·H₂O) as a catalyst to understand its stability and reaction kinetics. researchgate.net

Industrial Production Processes and Process Chemistry of 2-Ethyl-2-adamantyl methacrylate

For large-scale industrial production, the theoretical pathways are optimized for efficiency, cost-effectiveness, and safety. Patents describe detailed processes designed to achieve high yields and purity, making the compound suitable for applications like semiconductor photoresists. chemicalbook.comgoogle.com

A typical industrial process involves dissolving 2-adamantanone and ethyl bromide in a solvent like tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere. google.com This solution is then reacted with a metal, such as magnesium, to form the Grignard reagent in situ, which then reacts with the ketone. google.com After the formation of 2-ethyl-2-adamantanol, a polymerization inhibitor like phenothiazine (B1677639) or tetrachlorobenzoquinone is added to prevent unwanted polymerization of the methacrylate group during the subsequent esterification step. google.comgoogle.com

The esterification is carried out by adding methacryloyl chloride dropwise at controlled temperatures, often below 0°C, followed by a reaction period at room temperature. google.com The reaction is then quenched with water. google.com The post-reaction work-up is crucial for isolating a pure product and typically involves several steps:

Extraction: The organic layer containing the product is separated from the aqueous layer. google.com

Purification: The crude product may be treated with activated charcoal to remove impurities. google.com

Crystallization/Distillation: The final purification is achieved through recrystallization from a suitable solvent (e.g., isopropyl alcohol or hexane) or distillation under reduced pressure to yield the final product with high purity (e.g., >99%). google.com

| Industrial Production Parameter | Details |

| Starting Materials | 2-adamantanone, Ethyl bromide, Magnesium |

| Solvents | Tetrahydrofuran (THF), n-hexane, Benzene |

| Reagents | Methacryloyl chloride |

| Inhibitors | Phenothiazine, Tetrachlorobenzoquinone |

| Purification Methods | Extraction, Activated charcoal treatment, Recrystallization, Distillation |

Sustainable Chemistry Principles and Green Synthesis Approaches for 2-Ethyl-2-adamantyl methacrylate

Efforts to align the synthesis of 2-Ethyl-2-adamantyl methacrylate with green chemistry principles focus on reducing waste, using less hazardous materials, and improving energy efficiency.

One notable green approach is the use of a basic ion exchange resin as a catalyst for the esterification of 2-ethyladamantanol with vinyl methacrylate. chemicalbook.comchemicalbook.com This solid-supported catalyst can be easily filtered out of the reaction mixture, simplifying purification and allowing for potential catalyst recycling. This avoids the need for a quenching step and reduces aqueous waste streams compared to methods using soluble bases. chemicalbook.comchemicalbook.com

The use of enzymatic and water-phase green synthesis methods is a growing area in the production of related ester compounds. echemi.com Research into applying biocatalysts, such as immobilized enzymes, to the synthesis of adamantyl derivatives could offer a more sustainable alternative to traditional chemical methods. echemi.com These enzymatic processes can operate under mild conditions, often in aqueous media, significantly reducing the environmental impact. echemi.com

Catalytic Systems and Innovations in 2-Ethyl-2-adamantyl methacrylate Manufacturing

The choice of catalyst is critical in the synthesis of 2-Ethyl-2-adamantyl methacrylate, influencing reaction rates, yield, and selectivity.

Grignard Reaction: This step does not involve a catalyst in the traditional sense, but the magnesium metal is a key reagent that facilitates the formation of the organometallic nucleophile.

Esterification Catalysis: A variety of catalysts are employed for the esterification step.

Bases: Strong bases like sodium hydride (NaH) are effective but require careful handling. researchgate.net Tertiary amines are also used as acid scavengers. google.com

Solid Catalysts: The use of a basic ion exchange resin represents an innovation that simplifies the process and aligns with green chemistry principles. chemicalbook.com The resin, often a weak basic type with secondary amino groups, facilitates the reaction between 2-ethyladamantanol and vinyl methacrylate. chemicalbook.com

Organometallic Catalysts: In related syntheses of adamantyl-containing monomers, organotin catalysts like dibutyltin (B87310) dilaurate have been used. tandfonline.com

Innovations focus on developing more efficient and recyclable catalytic systems. The use of phase-transfer catalysts could also be a potential area for improvement, potentially enhancing reaction rates and simplifying the separation of products.

Environmental Behavior and Fate of Einecs 304 976 1

Environmental Distribution and Partitioning in Ecosystem Compartments (e.g., aquatic, terrestrial, atmospheric, sedimentary)

Once introduced into the environment, Flumioxazin distributes across various environmental compartments. In terrestrial systems, it is generally found in the upper layers of the soil, typically not penetrating below a depth of three inches. nih.gov Its potential for atmospheric distribution is considered moderate due to its volatility. wa.gov

In aquatic environments, Flumioxazin can be introduced via spray drift or surface runoff. epa.govepa.gov Within the aquatic column, it undergoes partitioning between the water and sediment phases. mass.gov The presence of sediment can reduce the concentration of Flumioxazin and its degradates in the water, thereby lessening the impact of hydrolysis and photolysis while increasing the role of microbial degradation. mass.gov

Degradation and Transformation Mechanisms in Environmental Matrices

Flumioxazin is not persistent in the environment due to its susceptibility to rapid degradation by microbial, photochemical, and hydrolytic processes. epa.govnih.gov

Microbial action is a primary driver of Flumioxazin degradation in soil and aquatic systems. noaa.govwa.govnih.gov Laboratory studies have demonstrated that in soils with reduced microbial populations, 99% of the initial Flumioxazin was still present after 16 days, confirming the critical role of microorganisms in its breakdown. nih.gov The aerobic soil metabolism half-life is typically between 11.9 and 17.5 days. epa.govnih.govapvma.gov.au In anaerobic aquatic conditions, this process is significantly faster, with a half-life of approximately 0.2 days. epa.govnih.gov However, the complete breakdown to carbon dioxide, known as mineralization, is a slower process, with only about 2% of the compound mineralizing after 64 days in one study. nih.gov

Abiotic processes, particularly photolysis and hydrolysis, contribute significantly to the degradation of Flumioxazin. epa.gov

Photochemical Degradation: The compound degrades rapidly when exposed to sunlight. The photolysis half-life is approximately 1 day in water and ranges from 3.2 to 8.4 days on soil surfaces. epa.govnih.govfao.org

Hydrolytic Degradation: Flumioxazin is unstable in water, with its rate of hydrolysis being highly dependent on pH. epa.gov It is most rapid in alkaline conditions, with a half-life of about 20 minutes at pH 9. epa.govmass.gov At neutral pH (7), the half-life is approximately one day, and in acidic conditions (pH 5), it extends to about 4.2 days. epa.gov

Table 1: Degradation Half-Life of Flumioxazin in Various Environmental Matrices

| Degradation Process | Matrix | Condition | Half-Life | Citations |

|---|---|---|---|---|

| Aerobic Metabolism | Soil | - | 11.9 - 17.5 days | epa.govnih.govapvma.gov.au |

| Anaerobic Metabolism | Aquatic | - | 0.2 days | epa.govnih.gov |

| Photolysis | Water | pH 5 | ~1 day | epa.gov |

| Photolysis | Soil | - | 3.2 - 8.4 days | nih.govfao.org |

| Hydrolysis | Water | pH 5 | 4.2 days | epa.gov |

| Hydrolysis | Water | pH 7 | 1 day | epa.gov |

| Hydrolysis | Water | pH 9 | 0.01 days (~20 mins) | epa.govmass.gov |

The degradation of Flumioxazin results in several key transformation products. The major degradates identified are APF, THPA, and 482-HA. epa.govnoaa.gov The formation of these products is pH-dependent; APF and THPA are the predominant degradates at pH 5 and 7, while 482-HA is the major product at pH 9. epa.govfao.org Unlike the parent compound, these degradates, particularly APF and THPA, are more persistent and mobile in the environment. epa.govnoaa.gov Their increased persistence and mobility raise the potential for them to reach groundwater at higher concentrations than Flumioxazin itself. epa.gov

Bioaccumulation and Bioconcentration Potentials in Environmental Food Webs

The potential for Flumioxazin to bioaccumulate in organisms is considered low. noaa.govnih.gov This is supported by its octanol-water partition coefficient (log Kow) of 2.55, a value below the general threshold for bioaccumulation concern. epa.govmass.gov

Due to its rapid degradation in water and low log Kow, the compound is not expected to accumulate in fish. epa.gov This has been confirmed in studies measuring the bioconcentration factor (BCF), which is an indicator of a chemical's tendency to concentrate in aquatic organisms from the surrounding water. An estimated BCF of 18 has been reported. nih.gov A fish residue study found BCF values in the edible tissues of bluegill and catfish to be low, ranging from 0.09 to 4.1 for Flumioxazin. mass.gov The major degradates APF and 482-HA also exhibited low BCF values of 0.2-1.3 and 0.04-2.6, respectively. mass.gov

Transport and Mobility Dynamics of Einecs 304-976-1 in Natural Systems

The transport of Flumioxazin in the environment is largely dictated by its moderate to low mobility in soil. epa.govcropj.com Its potential to leach into groundwater is considered low. epa.govnih.govwa.gov Field studies have shown that its movement is limited, with a maximum leaching depth of 45 cm observed in Chilean vineyards. nih.gov The compound's mobility is influenced by its adsorption to soil particles, which is positively correlated with the organic carbon and clay content of the soil. nih.gov

In stark contrast, the primary degradation products, APF and THPA, are significantly more mobile. epa.gov These degradates have a high potential to leach through the soil profile and may contaminate groundwater due to their combined high mobility and persistence. epa.govnoaa.gov

Table 2: Physicochemical and Mobility Properties of Flumioxazin

| Property | Value | Significance | Citations |

|---|---|---|---|

| Water Solubility | 1.8 mg/L | Low solubility limits movement with water. | mass.gov |

| Log Kow | 2.55 | Indicates low potential for bioaccumulation. | epa.govmass.govnih.gov |

| Vapor Pressure | 2.46 × 10⁻⁶ mmHg (at 25°C) | Low volatility. | mass.gov |

| Soil Adsorption Coefficient (Koc) | 13 - 1190 L/kg | Wide range indicates variable, but generally low to medium mobility. | mass.gov |

Ecotoxicological Impact Assessment of Einecs 304 976 1

Aquatic Ecotoxicity Studies: Effects on Primary Producers, Invertebrates, and Vertebrates

Fludioxonil is recognized for its toxicity to a range of aquatic organisms. publications.gc.ca It can enter aquatic environments through spray drift, runoff, and erosion. regulations.gov Once in the water, it is relatively stable to hydrolysis but can undergo photodegradation. regulations.gov However, it is its persistence in aquatic metabolism, with half-lives ranging from 473 to 718 days in aerobic conditions, that raises significant ecotoxicological concerns. regulations.gov

Primary Producers: Studies have shown that non-vascular aquatic plants, such as algae, are particularly sensitive to Fludioxonil. regulations.gov Research on the freshwater microalgae Scenedesmus rubescens and Dunaliella tertiolecta revealed that concentrations between 50 and 200 μg/L significantly inhibited their growth, especially within the first 24 hours of exposure. nih.govmdpi.com Another study on Chlorella vulgaris determined a 96-hour median inhibitory concentration (IC50) of 1.87 mg/L, indicating its potential to disrupt the base of the aquatic food web. nih.gov Based on its EC50 values, Fludioxonil is classified as highly toxic to these microalgae at 24 and 48 hours of exposure. mdpi.com

Invertebrates: Fludioxonil is classified as highly toxic to freshwater invertebrates on an acute exposure basis. regulations.gov For estuarine and marine invertebrates, it is considered moderately to highly toxic. regulations.gov Chronic exposure has been shown to affect the reproductive endpoints of freshwater aquatic invertebrates and the growth of sediment-dwelling and estuarine/marine invertebrates. regulations.gov The formulated product Switch®, which contains Fludioxonil, is classified as very highly toxic to estuarine/marine invertebrates. regulations.gov A study on the bioluminescent bacterium Aliivibrio fischeri (often used as an indicator species) found an IC50 value of 260.24 mg/L after 5 minutes of exposure, suggesting lower toxicity to this organism compared to algae. nih.govmdpi.com

Vertebrates: On an acute basis, Fludioxonil is highly toxic to freshwater fish and moderately to highly toxic to estuarine and marine fish. regulations.gov Chronic exposure can lead to adverse effects on the reproductive systems of freshwater fish. regulations.gov Despite its toxicity, Fludioxonil does not appear to bioconcentrate significantly in fish, with reported bioconcentration factors ranging from 311 to 430. regulations.gov

Interactive Data Table: Aquatic Ecotoxicity of Fludioxonil

| Species | Endpoint | Concentration/Effect | Source |

|---|---|---|---|

| Scenedesmus rubescens | Growth Inhibition (24h) | Up to 82.34% at 50-200 µg/L | nih.govmdpi.com |

| Dunaliella tertiolecta | Growth Inhibition (24h) | Up to 82.34% at 50-200 µg/L | nih.govmdpi.com |

| Chlorella vulgaris | 96h IC50 | 1.87 mg/L | nih.gov |

| Freshwater Invertebrates | Acute Toxicity | Highly Toxic | regulations.gov |

| Estuarine/Marine Invertebrates | Acute Toxicity | Moderately to Highly Toxic | regulations.gov |

| Freshwater Fish | Acute Toxicity | Highly Toxic | regulations.gov |

| Estuarine/Marine Fish | Acute Toxicity | Moderately to Highly Toxic | regulations.gov |

| Aliivibrio fischeri | 5 min IC50 | 260.24 mg/L | nih.govmdpi.com |

Terrestrial Ecotoxicity Studies: Impacts on Soil Microorganisms, Flora, and Fauna

In the terrestrial environment, Fludioxonil is known to bind strongly to soil particles and is considered moderately persistent to persistent, with laboratory soil metabolism half-lives ranging from 143 to 365 days. publications.gc.caregulations.gov While it has a low potential for leaching, its persistence means it can carry over to the following growing season. publications.gc.ca

Soil Microorganisms: Fludioxonil has the potential to affect soil microorganisms, but this is generally observed at high application rates. apvma.gov.au The impact on the microbial community is a factor considered in its environmental risk assessment.

Flora: Compared to its effects on algae, aquatic vascular plants are less sensitive to technical-grade Fludioxonil. regulations.gov However, there is some uncertainty regarding the sensitivity of terrestrial plants to formulated products containing Fludioxonil. regulations.gov

Fauna: Studies on terrestrial fauna have shown varied results. For earthworms, an acute exposure study indicated no mortality at concentrations up to 333 mg of Fludioxonil per kg of dry substrate, with a lethal dose (LD50) greater than 1000 mg/kg. publications.gc.ca This suggests a low acute risk to earthworms. apvma.gov.au The risk to other terrestrial organisms, such as birds and mammals, is also expected to be negligible, partly due to low exposure from specific uses like on potatoes, which are not a primary food source for these animals. apvma.gov.au However, a lack of toxicity data for larval terrestrial invertebrates, including bees, means the risk to this group remains uncertain. regulations.gov

Interactive Data Table: Terrestrial Ecotoxicity of Fludioxonil

| Organism | Endpoint | Concentration/Effect | Source |

|---|---|---|---|

| Earthworms | Acute Toxicity (LD50) | >1000 mg/kg dry substrate | publications.gc.ca |

| Soil Microorganisms | Toxicity | Effects at high rates | apvma.gov.au |

| Birds | Risk | Negligible (use-dependent) | apvma.gov.au |

| Mammals | Risk | Negligible (use-dependent) | apvma.gov.au |

| Larval Terrestrial Invertebrates | Risk | Uncertain | regulations.gov |

Ecological Risk Assessment Frameworks and Methodologies for Einecs 304-976-1

The ecological risk assessment for Fludioxonil is conducted within established regulatory frameworks, such as those developed by the U.S. Environmental Protection Agency (EPA) and the European Union. regulations.govanses.fr These frameworks utilize data from a suite of ecotoxicological studies to determine potential environmental risks. regulations.gov The process involves using appropriate endpoints from these studies to calculate Predicted Environmental Concentrations (PECs) in soil, surface water, and groundwater. anses.fr

Methodologies like those outlined in the FOCUS (FOrum for the Co-ordination of pesticide fate models and their Use) guidance documents are employed to model these PECs under standard scenarios. anses.fr The risk assessment considers the parent compound, Fludioxonil, as the primary residue of concern for ecological risk based on potential exposure. regulations.gov For aquatic life, benchmarks are developed by comparing measured environmental concentrations with toxicity values from reviewed scientific studies. epa.gov If the calculated risk quotients indicate a potential for concern, mitigation measures, such as buffer zones during application, may be required to protect sensitive habitats. publications.gc.ca

Molecular and Cellular Mechanisms of Ecotoxicity Evoked by Einecs 304-976-1

The ecotoxicological effects of Fludioxonil are rooted in its interactions at the molecular and cellular levels. While its precise mode of action is still under investigation, it is widely believed to interfere with the high osmolarity glycerol (B35011) (HOG) signaling pathway in fungi. apsnet.orgmdpi.commdpi.com This pathway is crucial for regulating osmotic stress.

In fungi, Fludioxonil is thought to target a group III hybrid histidine kinase (HHK), leading to the hyperactivation of the HOG pathway. nih.govapsnet.org This disruption interferes with glycerol production and cell cycle regulation, ultimately causing cell death. apsnet.orgnih.gov

In non-target organisms, the mechanisms of toxicity appear to involve oxidative stress and apoptosis (programmed cell death). Studies on the microalga Chlorella vulgaris have shown that Fludioxonil can induce oxidative damage by increasing reactive oxygen species (ROS) levels and altering antioxidant enzyme activities. nih.gov This oxidative stress can lead to the disruption of cell integrity and morphology. nih.gov

Furthermore, in human cell lines, Fludioxonil has been observed to reduce cellular ATP levels and mitochondrial membrane potential, which are indicators of impaired energy metabolism. nih.govchemicalbook.comnih.gov It can also induce apoptosis, as evidenced by increased expression of proteins like p53 and caspase-3. mdpi.comchemicalbook.com These findings suggest that Fludioxonil can exert its toxic effects through multiple cellular pathways, including the disruption of energy metabolism, induction of oxidative stress, and initiation of apoptosis. nih.govchemicalbook.com

Analytical Chemistry of Einecs 304 976 1

Advanced Spectroscopic Characterization Techniques for Einecs 304-976-1

Spectroscopic techniques are fundamental for the structural elucidation and identification of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide. While detailed spectral data is often proprietary and found in manufacturer-specific certificates of analysis, the principles of its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are well-established.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the complex structure of the molecule.

¹H-NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the central isophthaloyl ring, the protons of the piperidyl rings, and the numerous methyl groups. The chemical shifts and splitting patterns would confirm the substitution pattern of the aromatic ring and the connectivity of the amide linkages.

¹³C-NMR: The carbon NMR spectrum would provide complementary information, showing characteristic signals for the carbonyl carbons of the amide groups, the aromatic carbons, and the various aliphatic carbons of the tetramethylpiperidyl groups.

Chemical suppliers often confirm the structure of their product via NMR, though the spectra are not always publicly shared. tcichemicals.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the key functional groups within the molecule. A study investigating the interaction of this additive with poly(ethylene-co-vinyl alcohol) utilized infrared spectroscopy to probe the functional groups. echemi.com The expected characteristic absorption bands would help confirm the compound's identity.

Expected IR Absorption Bands for N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (Amide) | 3300 - 3500 | Secondary amide N-H stretching vibration. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching vibrations from methyl and methylene (B1212753) groups. |

| C=O Stretch (Amide I) | 1630 - 1680 | Carbonyl stretching, characteristic of secondary amides. |

| N-H Bend (Amide II) | 1520 - 1570 | N-H bending coupled with C-N stretching. |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular formula is C₂₆H₄₂N₄O₂, corresponding to a molecular weight of approximately 442.6 g/mol . nih.gov Electrospray ionization (ESI) and atmospheric pressure photoionization (APPI) are suitable ionization techniques for HALS compounds. nih.gov In positive ion mode, the molecule would be expected to show a prominent protonated molecule [M+H]⁺ at m/z ≈ 443.3.

Chromatographic Separation and Detection Methodologies for Einecs 304-976-1

Chromatographic methods are essential for separating N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide from polymer matrices, other additives, or environmental contaminants. Both gas and liquid chromatography are employed.

Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique. Purity analysis by GC is a standard quality control method for commercial products. tcichemicals.com For direct analysis of the additive within a polymer matrix without prior solvent extraction, pyrolysis-gas chromatography (Py-GC/MS) is highly effective. capes.gov.brifremer.fr This technique involves thermally degrading the polymer sample in an inert atmosphere, which releases the more volatile additives for separation and identification. Multi-shot pyrolysis can first desorb additives at a lower temperature before pyrolyzing the polymer backbone at a higher temperature, allowing for comprehensive characterization. ifremer.frnih.gov

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of HALS like Einecs 304-976-1. A significant challenge in the analysis of HALS is their basic nature, which can lead to poor peak shape and retention on standard reversed-phase columns. To overcome this, methods often employ mobile phases at a high pH (around 11) or use basic additives like n-hexylamine to improve chromatographic performance. nih.govresearchgate.net

A recent study detailed a robust method using Ultra-High-Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight Mass Spectrometer (UHPLC-QTOF-MS) for the simultaneous analysis of several plastic additives, including N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide (referred to as HAS-1 in the study). nih.gov

UHPLC-QTOF-MS Method for Additive Analysis

| Parameter | Setting |

|---|---|

| Column | Agilent Zorbax RRHD Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm) |

| Mobile Phase A | 10% Methanol in Water + 0.1% Formic Acid |

| Mobile Phase B | Methanol + 0.1% Formic Acid |

| Gradient | 5% B (1 min), ramp to 100% B (1-3 min), hold at 100% B (until 8 min) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Detector | Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS) |

This method demonstrates the effective separation and detection of the compound from a complex mixture of plastic additives. nih.gov

Quantitative Analysis of Einecs 304-976-1 in Environmental and Industrial Samples

The primary application of this compound as a polymer additive necessitates quantitative methods to assess its concentration in final products and to measure its potential migration into contact media, such as food or the environment.

Industrial quality control relies on techniques like HPLC and GC to ensure the specified amount of additive is present in the polymer formulation. For environmental and safety assessments, the focus shifts to migration studies. The European Food Safety Authority (EFSA) has evaluated this substance for use in food contact materials. europa.eu Migration tests were conducted using various food simulants, including 3% acetic acid, ethanol (B145695) solutions (10%, 20%, and 50%), and olive oil. The results demonstrated that the migration of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide was below the specific migration limit (SML) of 5 mg/kg of food, a limit later codified in European regulations. europa.eulegislation.gov.uk

A dynamic leaching method (DyLeMMA) was developed to quantify the release of this additive from various plastics (including polyethylene (B3416737) and nylon 6) into water over time. nih.gov The study involved leaching microplastic samples in water and analyzing the eluates using the UHPLC-QTOF-MS method described previously. This approach allows for the quantitative determination of the additive released from industrial plastic samples into an aqueous environment, providing crucial data for environmental risk assessment. nih.gov

Development and Validation of Novel Analytical Methods for Einecs 304-976-1

The development of new analytical methods is driven by the need for greater sensitivity, efficiency, and applicability to complex sample matrices. For HALS, method development often focuses on overcoming the challenges posed by their chemical properties and their inclusion in insoluble polymer matrices.

The development of Py-GC/MS protocols represents a significant advance, as it eliminates the need for time-consuming and potentially incomplete solvent extraction steps. nih.gov This is particularly valuable for cross-linked or otherwise insoluble polymer samples. However, achieving accurate quantification with Py-GC/MS can be difficult, and it is often considered a semi-quantitative technique. ifremer.fr

In liquid chromatography, the development of pH-stable reversed-phase columns has been crucial for analyzing basic compounds like HALS. These columns allow for the use of high-pH mobile phases, which neutralize the charge on the amine groups and result in symmetrical peak shapes and reproducible retention times, essential for method validation. nih.gov

The DyLeMMA method is an example of a validated, novel analytical approach for assessing additive release. nih.gov The validation of such a method typically involves demonstrating its specificity, linearity, accuracy, precision, and establishing the limit of detection (LOD) and limit of quantification (LOQ). The use of isotopically labeled internal standards, such as bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate-d₂₄, is a key strategy in such validations to correct for matrix effects and variations in instrument response. nih.gov Such comprehensive methods are vital for regulatory compliance and for understanding the lifecycle and environmental impact of plastic additives.

Table of Mentioned Compounds

| Compound Name | Other Names / Identifiers |

|---|---|

| N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide | Einecs 304-976-1, CAS 42774-15-2, Nylostab S-EED, HAS-1 |

| Acetic Acid | Ethanoic acid |

| Ethanol | Ethyl alcohol |

| Methanol | Methyl alcohol |

| n-Hexylamine | 1-Hexanamine |

| Formic Acid | Methanoic acid |

| bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate-d₂₄ | Isotopically labeled internal standard |

| Poly(ethylene-co-vinyl alcohol) | EVOH |

| Polyamide | PA, Nylon |

Regulatory Science and Policy Implications for Einecs 304 976 1

Regulatory Status and Compliance within the Context of REACH and Related European Union Legislation

Ethyldiisopropylamine (CAS No. 7087-68-5) is an existing chemical substance that was commercially available in the European Union market between January 1, 1971, and September 18, 1981. rivm.nlreach-clp-biozid-helpdesk.de This historical presence led to its inclusion in the EINECS inventory, which forms a cornerstone of the EU's chemical regulations.

Under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation (EC) No 1907/2006, which entered into force in 2007, Ethyldiisopropylamine is a "phase-in substance." reach-clp-biozid-helpdesk.degovernment.bg This designation required its manufacturers and importers to register the substance with the European Chemicals Agency (ECHA) by specific deadlines, depending on the tonnage band.

According to ECHA's database, Ethyldiisopropylamine is registered under REACH and is manufactured in and/or imported into the European Economic Area (EEA) in significant quantities, specifically at a tonnage band of ≥ 100 to < 1 000 tonnes per annum. europa.eu The registration dossier submitted to ECHA contains detailed information on the substance's properties, uses, and classification and labelling. europa.eu

The substance is subject to the provisions of the Classification, Labelling and Packaging (CLP) Regulation (EC) No 1272/2008, which aligns the EU system with the United Nations' Globally Harmonized System (GHS). europa.eu Based on the classifications provided by companies in their REACH registrations, Ethyldiisopropylamine is considered a highly flammable liquid and vapour, toxic if inhaled, harmful if swallowed, causes serious eye damage, and may cause respiratory irritation. It is also classified as toxic to aquatic life with long-lasting effects. europa.eu

Currently, there are no specific EU-wide restrictions or authorisations for the use of Ethyldiisopropylamine beyond the general requirements of REACH and CLP. fishersci.comfishersci.com Its use is governed by the information and risk management measures outlined in the registration dossiers and safety data sheets provided by the suppliers.

Interactive Data Table: REACH Registration Details for Ethyldiisopropylamine (Einecs 304-976-1)

| Parameter | Details | Source(s) |

| EINECS Number | 304-976-1 | - |

| CAS Number | 7087-68-5 | europa.eu |

| Chemical Name | Ethyldiisopropylamine | europa.eu |

| REACH Status | Registered (Phase-in substance) | reach-clp-biozid-helpdesk.deeuropa.eu |

| Tonnage Band | ≥ 100 to < 1 000 tonnes per annum | europa.eu |

| Registered Uses | Use by professional workers (widespread), formulation or re-packing, at industrial sites, and in manufacturing. | europa.eu |

| CLP Classification | Highly flammable liquid and vapour, Acute Tox. 3 (inhalation), Acute Tox. 4 (oral), Eye Dam. 1, STOT SE 3, Aquatic Chronic 2 | europa.eurust-oleum.eu |

Implications of its EINECS Designation for Ongoing Chemical Management and Assessment

The designation of Ethyldiisopropylamine as an "existing chemical" under EINECS has had significant implications for its management under REACH. As a "phase-in substance," it benefited from transitional arrangements that allowed for a staggered registration deadline, unlike new chemicals which require registration before being placed on the market. reach-clp-biozid-helpdesk.de The final deadline for the registration of phase-in substances in the lowest tonnage band (1-100 tonnes per year) was in 2018. ecomundo.eu

The primary implication of this status is that a substantial amount of data on the substance's properties and uses has been gathered and submitted to ECHA. europa.eu This information is crucial for the ongoing assessment and management of its risks. The REACH regulation operates on the principle of "no data, no market," and the registration process has ensured that a baseline of information is available for legacy chemicals like Ethyldiisopropylamine. chemanager-online.com

To date, Ethyldiisopropylamine has not been selected for substance evaluation under the Community Rolling Action Plan (CoRAP). cirs-group.com Substance evaluation is a process where Member States assess a substance to clarify whether its use poses a risk to human health or the environment. cirs-group.com The absence of Ethyldiisopropylamine from this list suggests that, based on the available information, it has not been prioritized for further regulatory scrutiny at the EU level. However, this status can change if new information emerges that raises concerns.

Furthermore, the substance is not currently on the Candidate List of substances of very high concern (SVHCs) for authorisation, nor is it subject to any specific restrictions under Annex XVII of REACH. fishersci.comfishersci.com This means that its use is not currently being phased out or heavily restricted in the EU.

Interactive Data Table: Implications of EINECS Designation for Ethyldiisopropylamine

| Implication | Description | Source(s) |

| Status under REACH | Phase-in substance | reach-clp-biozid-helpdesk.de |

| Registration Timeline | Benefitted from staggered registration deadlines ending in 2018. | ecomundo.eu |

| Data Availability | Comprehensive data on properties and uses available through REACH registration. | europa.eu |

| Substance Evaluation | Not currently listed for substance evaluation under CoRAP. | cirs-group.com |

| Authorisation | Not identified as a Substance of Very High Concern (SVHC). | fishersci.com |

| Restriction | No substance-specific restrictions under Annex XVII of REACH. | fishersci.com |

Socio-Economic Considerations Regarding the Production and Environmental Management of Einecs 304-976-1

Socio-economic analysis (SEA) is an integral part of the REACH regulation, particularly for authorisation and restriction processes. europa.eu It involves weighing the societal benefits of using a chemical against the risks to human health and the environment. rivm.nl While no formal SEA has been conducted for Ethyldiisopropylamine, as it is not currently under restriction or authorisation, it is possible to consider the socio-economic factors related to its production and use.

The global market for Ethyldiisopropylamine was valued at approximately USD 300 million in 2023 and is projected to grow, indicating its economic significance. datahorizzonresearch.com A primary driver for this market is its use as a grinding aid and strength enhancer in the cement industry. datahorizzonresearch.comresearchgate.net By improving grinding efficiency, it can lead to energy savings and reduced production costs for cement manufacturers. datahorizzonresearch.com

Beyond the cement industry, Ethyldiisopropylamine is used as a non-nucleophilic base in organic synthesis, which is a fundamental process in the pharmaceutical and agrochemical industries. mdpi.comcarlroth.com Its role in the synthesis of complex molecules suggests it contributes to the production of valuable end-products, including potentially life-saving medicines.

The environmental management of Ethyldiisopropylamine involves costs associated with compliance with regulations, such as ensuring safe handling, proper waste disposal, and implementing risk management measures to prevent environmental release. chemos.de These costs are a necessary part of the socio-economic equation, balancing the economic benefits of its use with the need to protect the environment. The substance is not readily biodegradable, which necessitates careful management of its release into the environment.

Interactive Data Table: Socio-Economic Factors of Ethyldiisopropylamine

| Aspect | Description | Source(s) |

| Economic Importance | Growing global market, valued at ~USD 300 million in 2023. | datahorizzonresearch.com |

| Primary Uses | Cement grinding aid, chemical synthesis intermediate. | datahorizzonresearch.comcarlroth.com |

| Benefits | Increased efficiency and cost savings in cement production; enables the synthesis of pharmaceuticals and agrochemicals. | datahorizzonresearch.commdpi.com |

| Environmental Management Costs | Costs associated with safe handling, waste disposal, and compliance with environmental regulations. | chemos.de |

| Environmental Profile | Not readily biodegradable, requiring careful management to prevent environmental release. | - |

Policy Evolution and Future Regulatory Directions for Legacy Chemicals like Einecs 304-976-1

The regulatory landscape for chemicals in the EU is continuously evolving. The European Commission's Chemicals Strategy for Sustainability, published in 2020, sets out a long-term vision for a "toxic-free environment." steptoe.comeuropa.eu This strategy will have significant implications for legacy chemicals like Ethyldiisopropylamine.

A key element of the strategy is to move towards a more comprehensive and faster assessment of chemicals. dcatvci.org This includes grouping substances with similar properties for assessment, which could mean that even if Ethyldiisopropylamine itself has not been a priority, it could be re-evaluated as part of a group of related amines. The strategy also aims to minimize the presence of substances of concern in products and ensure that information on chemical content is readily available throughout the supply chain. amazonaws.com

The ongoing revision of the REACH regulation is another critical development. reachlaw.fi Proposed changes include introducing a new registration requirement for certain polymers and increasing information requirements for low tonnage substances and those with critical hazard properties. reachlaw.fi While Ethyldiisopropylamine is already registered, any updates to information requirements could necessitate further data generation by registrants. There are also discussions about introducing a 10-year validity for REACH registrations, which would require proactive updating of dossiers. reach24h.com

The overarching trend in EU chemical policy is towards greater scrutiny of existing chemicals to ensure they meet the latest safety and sustainability standards. ecomundo.euchemanager-online.com For legacy chemicals like Ethyldiisopropylamine, this means that while their current regulatory status may be stable, they are likely to face more stringent oversight in the future. The focus is shifting from simply registering existing chemicals to continuously evaluating and managing their risks in light of new scientific knowledge and societal expectations.

Table of Chemical Names

| EINECS Number | Common Name/Synonym |

| 304-976-1 | Ethyldiisopropylamine |

| 304-976-1 | N,N-Diisopropylethylamine |

| 304-976-1 | Hünig's base |

| 304-976-1 | DIPEA |

Emerging Research Areas and Future Trajectories for Einecs 304 976 1 Studies

Innovations in Environmental Monitoring and Sensing Technologies for 3,7-dimethyloctan-1-ol (B75441)

Effective environmental risk assessment and management rely on the ability to accurately detect and quantify chemical substances in various media. While monitoring data for 3,7-dimethyloctan-1-ol is a component of its regulatory dossier, ongoing innovation in sensor technology promises more sensitive, rapid, and accessible detection methods applicable to this and similar alcohol compounds. europa.eu

Recent advancements in alcohol detection, though often developed for applications like breath analysis or industrial safety, offer powerful new tools for environmental monitoring. eurekalert.orgsenseair.com These technologies could be adapted to measure concentrations of 3,7-dimethyloctan-1-ol in water, air, or soil. Key innovations include:

Optical and Colorimetric Sensors: Researchers have developed novel sensors that change color in response to ethanol (B145695) concentration. One such sensor uses a copper-based metal-organic framework (Cu-MOF-74) film that absorbs ethanol molecules into its nanometer-sized pores, resulting in a visible color change that can be quantified with a smartphone app. eurekalert.org This approach offers a simple, power-free method for detection across a wide range of concentrations. eurekalert.org

Electrochemical Sensors: Advanced electrochemical sensors are being developed using next-generation materials like nano-engineered, solid-state composite membranes. acs-corp.com These materials can replace traditional liquid electrolytes, improving operational stability and reducing costs while maintaining high performance for alcohol detection. acs-corp.com

Infrared Spectroscopy: Non-Dispersive Infrared (NDIR) technology is being used to create touch-free alcohol sensors that can accurately and instantly measure alcohol levels. senseair.comsenseair.com This technology, which can be made passive and does not require direct contact with a sample, holds potential for real-time environmental air quality monitoring. senseair.com

Photoionization Detectors (PID): As a volatile organic compound (VOC), 3,7-dimethyloctan-1-ol can be detected by PID sensors. Miniaturized PIDs offer sensitivity down to parts-per-billion (ppb) levels, making them suitable for detecting trace amounts in the environment. ionscience.com

Hydrogel-Based Sensors: A promising approach for detection in aqueous solutions involves stimuli-responsive hydrogels paired with piezoresistive pressure sensors. The hydrogel swells in the presence of ethanol, and the resulting pressure is converted into a measurable electrical signal, with a detection limit as low as 0.06 vol% ethanol. mdpi.com

| Technology | Principle | Key Advantages | Potential Environmental Application | Source(s) |

|---|---|---|---|---|

| Colorimetric MOF Sensor | Solvatochromism in metal-organic framework pores | Visual detection, power-free, smartphone compatible | On-site water quality testing | eurekalert.org |

| Non-Dispersive Infrared (NDIR) | Infrared light absorption by alcohol molecules | High accuracy, real-time, non-contact | Air quality monitoring near release sources | senseair.comsenseair.com |

| Hydrogel Piezoresistive Sensor | Hydrogel swelling pressure converted to electrical signal | High sensitivity, low cost, in-line process capability | Continuous monitoring of wastewater effluent | mdpi.com |

| Photoionization Detector (PID) | Ionization of VOCs by UV light | High sensitivity (ppb), wide dynamic range | Fugitive emission detection and air monitoring | ionscience.com |

Computational Modeling and Predictive Toxicology for 3,7-dimethyloctan-1-ol Environmental Interactions

Computational chemistry and predictive models are indispensable tools for forecasting the environmental fate, transport, and potential toxicity of chemicals, often reducing the need for extensive laboratory testing. For 3,7-dimethyloctan-1-ol, distribution modeling is already a component of its regulatory assessment. europa.eu

Emerging research in this area is focused on more sophisticated and specific models. A notable study employed Density Functional Theory (DFT) to investigate the retention and release mechanisms of various odorant molecules, including 3,7-dimethyloctan-1-ol, in water. imist.ma Such quantum mechanical approaches provide deep insights into the intermolecular forces governing a compound's behavior at the molecular level.

Remediation and Mitigation Strategies for Environmental Contamination by 3,7-dimethyloctan-1-ol

Given its use as a solvent and fragrance ingredient, the release of 3,7-dimethyloctan-1-ol into the environment can occur from industrial manufacturing and through widespread consumer use, primarily entering aquatic systems via wastewater. nih.govresearchgate.net Research into mitigation and remediation focuses on both preventing release and cleaning up contamination.

Mitigation of Industrial Release: Strategies to minimize fugitive emissions of volatile compounds like 3,7-dimethyloctan-1-ol at the source are critical. environmentclearance.nic.in Established best practices include:

Source Capture and Treatment: Using dedicated closed-pipe systems for transferring solvents and equipping storage tanks with vent condensers and chilled water circulation to capture emissions. environmentclearance.nic.in

Process Optimization: Employing techniques like closed-loop systems to recycle solvents and catalysts, which minimizes waste generation. alliedacademies.org

Green Chemistry: Prioritizing the design of processes and products that reduce the use of hazardous substances and generate less waste. alliedacademies.org

Remediation of Environmental Contamination: Should contamination of water sources occur, several remediation techniques applicable to alcohols and solvents are available. northindustrial.net

Adsorption: Activated carbon filtration is a common and effective method for removing organic compounds from water. safewater.org The contaminated water is passed through columns of activated carbon, and the chemical pollutants adsorb to the carbon's surface. safewater.org

Air Stripping: This method is effective for volatile chemicals and involves blowing air through contaminated water, which causes the compounds to evaporate out of the water phase for collection and treatment. safewater.org

Bioremediation: This approach uses microorganisms to degrade organic contaminants into less harmful substances. northindustrial.net Studies have shown that some monoterpenes can be microbially degraded. thegoodscentscompany.com

Advanced Oxidation Processes (AOPs): AOPs use powerful oxidizing agents like ozone or hydrogen peroxide, often in combination with UV light, to chemically break down persistent organic pollutants.

| Technique | Description | Applicability | Source(s) |

|---|---|---|---|

| Activated Carbon Filtration | Contaminants adsorb to the surface of porous carbon granules. | Effective for a wide range of organic compounds, including solvents and fuels. | alliedacademies.orgsafewater.org |

| Air Stripping | Air is used to volatilize contaminants out of water. | Best for volatile organic compounds (VOCs). | safewater.orgdwi.gov.uk |

| Bioremediation | Microorganisms are used to break down organic pollutants. | Suitable for biodegradable organic matter. | alliedacademies.orgnorthindustrial.net |

| Membrane Filtration | Uses semi-permeable membranes (e.g., reverse osmosis) to separate contaminants. | Can remove a wide range of dissolved molecules and ions. | alliedacademies.orgdwi.gov.uk |

Interdisciplinary Approaches and Collaborative Initiatives in 3,7-dimethyloctan-1-ol Research

Addressing the environmental questions surrounding fragrance ingredients requires a multi-faceted approach. Modern profragrance research is a highly interdisciplinary field, combining organic chemistry, physical chemistry, materials science, and toxicology. chimia.ch Understanding the full life cycle and impact of a substance like 3,7-dimethyloctan-1-ol necessitates bringing together data on its chemical properties, use patterns, environmental fate, and ecotoxicological effects. nih.govresearchgate.net

The chemical and consumer goods industries are increasingly turning to collaborative initiatives to promote sustainable chemical management. adec-innovations.com Organizations like Together for Sustainability (TfS) and the ZDHC Foundation (Roadmap to Zero Programme) bring together chemical companies, manufacturers, and brands to align on standards and tools for environmental performance. cascale.orgtfs-initiative.com These initiatives foster transparency and drive improvements across global supply chains. cascale.org Such collaborative frameworks are essential for gathering comprehensive data and implementing best practices for fragrance ingredients like 3,7-dimethyloctan-1-ol, supporting the broader shift towards sustainable chemistry and perfumery. bynez.com

Q & A

Q. How can researchers ensure ethical compliance when studying EC 304-976-1’s environmental or biological impacts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.